

A Comprehensive Technical Guide to Pivalolactone for Research and Drug Development

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Compound of Interest

Compound Name: Pivalolactone

Cat. No.: B016579

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Introduction: **Pivalolactone**, a heterocyclic compound, is a valuable monomer in polymer chemistry. Its unique strained four-membered ring structure facilitates ring-opening polymerization to produce polypivalolactone (PPVL), a linear polyester with notable properties. This guide provides an in-depth overview of **pivalolactone**'s chemical identity, properties, key experimental protocols, and its relevance in polymer synthesis for professionals in research and drug development.

Chemical Identification

Pivalolactone is systematically known as 3,3-dimethyl-2-oxetanone. Its identification is standardized across various chemical registries.

Identifier	Value	Reference
CAS Number	1955-45-9	[1][2]
IUPAC Name	3,3-Dimethyl-2-oxetanone	[2][3]
Molecular Formula	C ₅ H ₈ O ₂	[1][2][4]
Synonyms	α,α -Dimethyl- β -propiolactone, Pivalic acid lactone	[1][3]

Physicochemical Properties

The physical and chemical characteristics of **pivalolactone** are crucial for its handling, storage, and application in synthesis.

Property	Value	Reference
Molecular Weight	100.12 g·mol ⁻¹	[2]
Appearance	Colorless liquid	
Boiling Point	51 °C @ 20 mmHg	[1]
Melting Point	-24.30 °C (Predicted)	[1]
Density	~1.0 g/cm ³ (Predicted)	[1]
Solubility	Soluble in Chloroform	[1]

Experimental Protocols & Methodologies

Detailed experimental procedures are essential for the replication and advancement of scientific research. Below are protocols for the purification and polymerization of **pivalolactone**.

Protocol 1: Purification of Pivalolactone

For high-purity applications, such as controlled polymerization, **pivalolactone** must be purified to remove impurities like water.

Objective: To purify **pivalolactone** by distillation over a drying agent.

Materials:

- **Pivalolactone** (commercial grade)
- Calcium hydride (CaH₂)
- Distillation apparatus

- Nitrogen or Argon gas source
- Receiving flask, cooled

Procedure:

- Place the commercial-grade **pivalolactone** into a round-bottom flask equipped with a magnetic stir bar.
- Add calcium hydride to the flask to act as a drying agent.
- Set up the distillation apparatus under a dry, inert atmosphere (Nitrogen or Argon).
- Heat the flask gently to initiate the distillation of **pivalolactone**. The process should be carried out under vacuum to lower the boiling point and prevent thermal degradation.[5]
- Collect the purified **pivalolactone** distillate in a receiving flask cooled to -30 °C.[5]
- Store the purified monomer under a nitrogen atmosphere at low temperatures (-30 °C) to prevent degradation or spontaneous polymerization.[5]

Protocol 2: Anionic Ring-Opening Polymerization (AROP) of Pivalolactone

AROP is a common method to synthesize polypivalolactone (PPVL), often yielding a "living" polymer.[6]

Objective: To synthesize polypivalolactone via anionic ring-opening polymerization.

Materials:

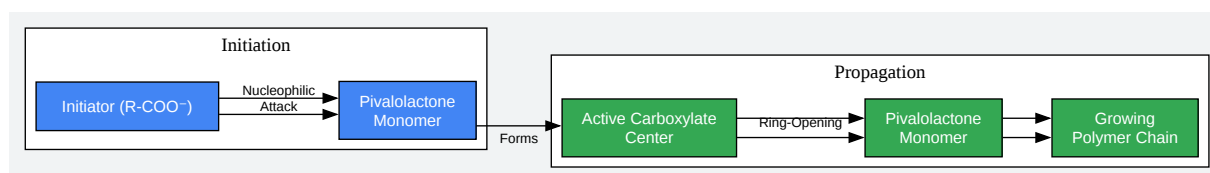
- Purified **pivalolactone** (PVL) monomer
- Anionic initiator (e.g., carboxylate potassium salt)
- Aprotic solvent (e.g., Tetrahydrofuran - THF)
- Inert atmosphere glovebox or Schlenk line

Procedure:

- All glassware must be rigorously dried and the reaction must be conducted under a strict inert atmosphere to prevent termination by protic impurities.
- Prepare a solution of the initiator, such as a polyisobutylene ω -carboxylate potassium salt, in an appropriate solvent within the reaction vessel.[7]
- Introduce the purified **pivalolactone** monomer to the initiator solution.
- The polymerization is initiated by the nucleophilic attack of the carboxylate anion on the β -lactone ring of the **pivalolactone** monomer.[8]
- Allow the reaction to proceed. The "living" nature of the polymerization means it will continue until all monomer is consumed or a quenching agent is added.[6]
- The resulting polypivalolactone can be isolated and characterized.

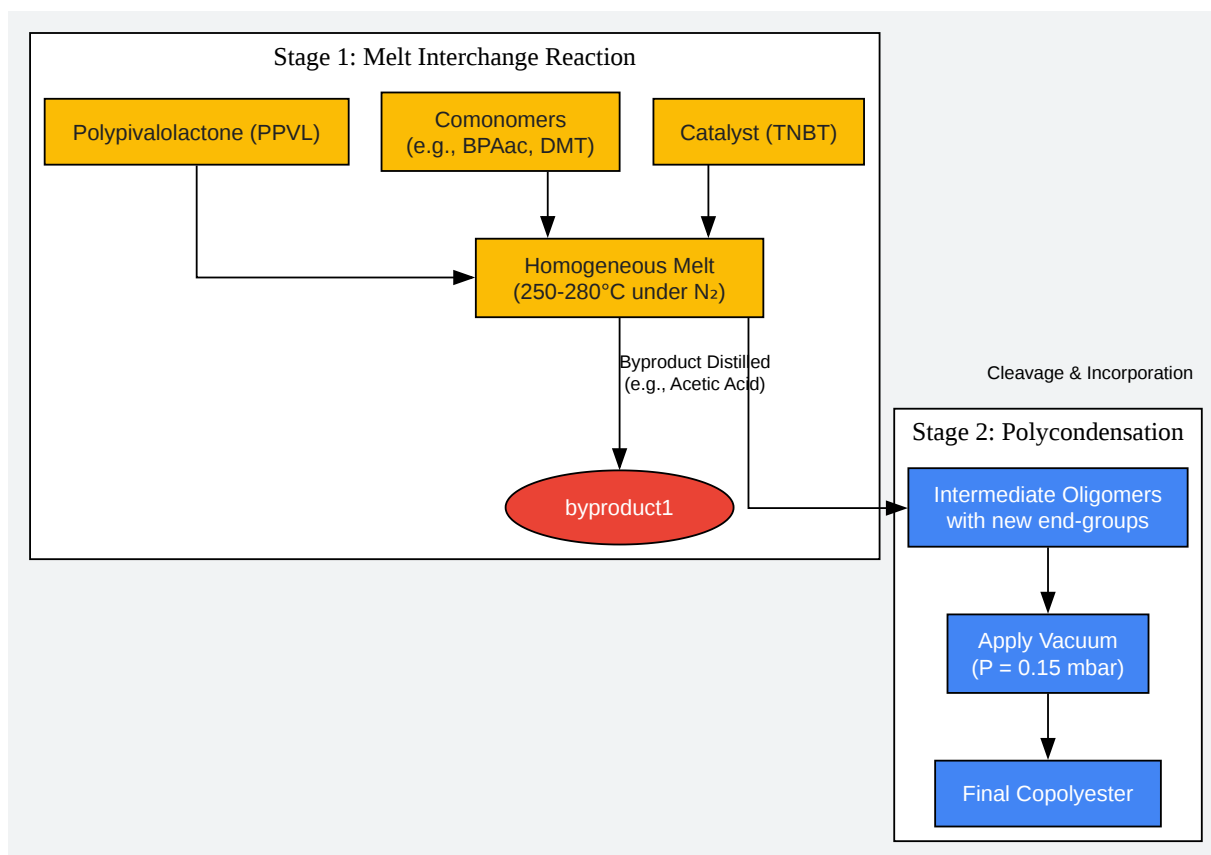
Reaction Workflows and Polymerization Mechanisms

Visualizing complex chemical processes is key to understanding the underlying mechanisms. The following diagrams illustrate the synthesis pathways involving **pivalolactone**.



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Caption: Anionic Ring-Opening Polymerization (AROP) of **Pivalolactone**.



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Caption: Two-stage melt process for copolyester synthesis from PPVL.[5]

Applications in Drug Development and Advanced Materials

While lactones like poly(ϵ -caprolactone) (PCL) and poly(lactide) (PLA) are widely studied for drug delivery, polypivalolactone (PPVL) and its copolymers also hold potential.[9]

Polyhydroxyalkanoates (PHAs), which are structurally related polyesters, are recognized for

their biocompatibility and biodegradability, making them suitable for drug delivery systems.[10]
[11]

The synthesis of block copolymers containing PPVL is a key area of interest. For instance, creating diblock copolymers with an amorphous block and a crystalline PPVL block allows for materials with tailored thermal and mechanical properties.[8] The ability to form block copolymers, such as poly(isobutylene-*b*-**pivalolactone**), by combining different polymerization techniques opens avenues for developing novel thermoplastic elastomers or other advanced materials.[7] These materials could be explored for applications in medical devices, implants, and controlled-release drug formulations where specific mechanical properties and degradation profiles are required.

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